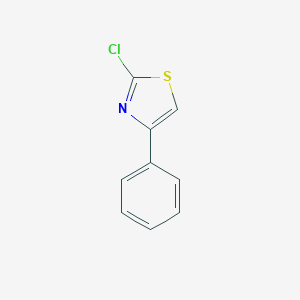

2-Chloro-4-phenylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWMACLGSAOQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375726 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-23-9 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for 2-chloro-4-phenylthiazole. This versatile thiazole derivative is a significant building block in the synthesis of various biologically active molecules, with applications in both the pharmaceutical and agrochemical industries.[1] Its unique structural features allow for the introduction of diverse functional groups, making it a valuable precursor in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1]

Chemical Properties and Structure

This compound is a solid, off-white, flake-like substance at room temperature.[1] It is a halogenated heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Thiazole, 2-chloro-4-phenyl- | [2][3] |

| CAS Number | 1826-23-9 | [1][2][3][4] |

| Molecular Formula | C₉H₆ClNS | [1][2][4][5] |

| Molecular Weight | 195.67 g/mol | [1][4] |

| Melting Point | 50 - 58 °C | [1][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

| Appearance | Off-white flakes | [1] |

| Purity | ≥ 97% | [4] |

| InChI | 1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | [4] |

| InChI Key | PNWMACLGSAOQCI-UHFFFAOYSA-N | [4][5] |

| SMILES String | Clc1nc(cs1)-c2ccccc2 | [4][5] |

Chemical Structure Visualization

The structure of this compound consists of a central five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen. A chlorine atom is attached to the carbon atom between the sulfur and nitrogen atoms (C2), and a phenyl group is attached to the carbon atom adjacent to the sulfur (C4).

References

An In-depth Technical Guide to 2-Chloro-4-phenylthiazole (CAS: 1826-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-phenylthiazole (CAS number 1826-23-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed spectroscopic information, and established experimental protocols for its synthesis. Furthermore, it explores the known and potential biological activities of the phenylthiazole scaffold, offering insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is a stable, off-white solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | References |

| CAS Number | 1826-23-9 | |

| Molecular Formula | C₉H₆ClNS | [1] |

| Molecular Weight | 195.67 g/mol | [1] |

| Appearance | Off-white flakes or powder | [1] |

| Melting Point | 47-58 °C | |

| Boiling Point | 95-100 °C at 0.1 Torr; 338.3 °C at 760 mmHg (predicted) | |

| Purity | ≥97% to ≥99% (HPLC) | |

| Storage Conditions | 0-8 °C, dry, dark, and ventilated place | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl ring and the thiazole moiety.

¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Thiazole) | 150-155 |

| C-Cl (Thiazole) | 140-145 |

| CH (Thiazole) | 110-115 |

| Quaternary C (Phenyl) | 130-135 |

| CH (Phenyl) | 125-130 |

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.99823 | 136.6 |

| [M+Na]⁺ | 217.98017 | 147.9 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of 2-amino-4-phenylthiazole followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This precursor is synthesized via the widely used Hantzsch thiazole synthesis.

Experimental Protocol:

-

Reactants:

-

Acetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (1.0 eq)

-

Methanol or Ethanol (solvent)

-

-

Procedure:

-

A mixture of acetophenone, thiourea, and iodine in a round-bottom flask is refluxed in methanol or ethanol for 12 hours.[2]

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.[2]

-

The mixture is then poured into an ammonium hydroxide solution.[2]

-

The resulting crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[2]

-

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Step 2: Conversion to this compound (Sandmeyer Reaction)

The amino group of 2-amino-4-phenylthiazole is converted to a chloro group via a diazotization reaction followed by treatment with a copper(I) chloride catalyst.

Experimental Protocol (General Procedure):

-

Reactants:

-

2-Amino-4-phenylthiazole (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl) (catalyst)

-

-

Procedure:

-

2-Amino-4-phenylthiazole is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of copper(I) chloride.

-

The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of this compound.

-

The product is then extracted, purified, and characterized.

-

Diagram of the Sandmeyer Reaction Workflow:

Caption: Workflow for the Sandmeyer reaction to produce this compound.

Biological Activity and Applications in Drug Development

The phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the broader class of compounds provides a strong rationale for its investigation in several therapeutic areas.

Known Activities of Phenylthiazole Derivatives

-

Antifungal Activity: Phenylthiazole derivatives have been investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[3] This makes them promising candidates for the development of new antifungal agents.

-

Antibacterial Activity: The phenylthiazole core has been incorporated into novel antibiotics with potent activity against resistant bacterial strains like MRSA and VRSA.

-

Anticancer Activity: Various substituted thiazoles have demonstrated antiproliferative effects against a range of cancer cell lines.

-

Enzyme Inhibition: 2-Aminothiazole derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase.[4]

Potential Applications of this compound

Given the versatile reactivity of the chloro-substituent, this compound serves as a key intermediate for the synthesis of a diverse library of derivatives for biological screening. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups to modulate biological activity and physicochemical properties.

Logical Relationship Diagram for Applications:

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties and accessible synthetic routes. Its utility as a versatile building block for the generation of diverse molecular entities makes it a compound of high interest for researchers in drug discovery and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Chloro-4-phenylthiazole and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Among its myriad of derivatives, 2-chloro-4-phenylthiazole and its analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

A notable target for these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 can effectively stifle tumor growth and metastasis. One study reported a 4-chlorophenylthiazole derivative that potently inhibited VEGFR-2 kinase activity with an IC50 value of 51.09 nM, comparable to the established drug sorafenib.[1]

The cytotoxic effects of these derivatives have been quantified using the MTT assay, a colorimetric method that assesses cell viability. For instance, a 3-nitrophenylthiazolyl derivative displayed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.21 μM.[1] Another study highlighted a 2-amino-4-phenylthiazole derivative with a meta-chloro substitution on the phenyl ring, which showed an impressive IC50 of 0.63 μM against the HT29 colon cancer cell line.[2]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (μM) | Reference |

| 4-chlorophenylthiazole derivative | - | VEGFR-2 Kinase | 0.051 | [1] |

| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | MTT | 1.21 | [1] |

| 4-chlorophenylthiazolyl derivative | MDA-MB-231 | MTT | 3.52 | [1] |

| 4-bromophenylthiazolyl derivative | MDA-MB-231 | MTT | 4.89 | [1] |

| 2-amino-4-(m-chlorophenyl)thiazole derivative | HT29 | MTT | 0.63 | [2] |

| 2-amino-4-(m-chlorophenyl)thiazole derivative | HeLa | MTT | 6.05 | [2] |

| 2-amino-4-(m-chlorophenyl)thiazole derivative | A549 | MTT | 8.64 | [2] |

| 2-amino-4-(m-chlorophenyl)thiazole derivative | Karpas299 | MTT | 13.87 | [2] |

| N-(4-phenylthiazol-2-yl)benzenesulfonamide derivative | - | Kynurenine 3-hydroxylase | 0.019 | [3] |

| N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide derivative | - | Kynurenine 3-hydroxylase | 0.037 | [3] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | - | High Potency | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Multichannel pipette and sterile pipette tips

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole scaffold is present in several clinically used antimicrobial agents, and derivatives of this compound have shown promising activity against a spectrum of bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

One study reported that a series of 2-phenylamino-thiazole derivatives exhibited significant antibacterial activity, particularly against Gram-positive strains.[5] Another investigation into 2,5-dichloro thienyl-substituted thiazoles found that compounds with amino moieties displayed enhanced antimicrobial activity with MIC values ranging from 6.25 to 12.5 µg/mL against various bacterial and fungal strains.[6]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzenesulfonamide derivative | S. aureus | Broth Microdilution | 256 | [7] |

| Coumarin-containing derivative | S. aureus | Broth Microdilution | 256 | [7] |

| 2,5-dichloro thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | - | 6.25 - 12.5 | [6] |

| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | - | 1.56 - 6.25 | [6] |

| 2-phenylamino-thiazole derivative | Gram-positive bacteria | Microdilution | 31.25 | [5] |

| 2-phenylamino-thiazole derivative | Candida strains | Microdilution | 7.81 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also, include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Workflow Visualization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Phenylthiazole derivatives have been investigated for their anti-inflammatory properties, often through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[8]

The in vivo anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents. This model allows for the evaluation of a compound's ability to reduce acute inflammation. Studies have shown that thiazole derivatives can significantly inhibit paw edema, with some compounds demonstrating activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Model | Dose | Inhibition of Edema (%) | Reference |

| Nitro substituted thiazole derivative | Carrageenan-induced rat paw edema | - | Significant activity | [9] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | Carrageenan-induced inflammation | 20 mg/kg | 61.64 | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (typically 6 animals per group): a control group (vehicle only), a standard drug group, and one or more test compound groups at different doses.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

Caption: The cyclooxygenase (COX) pathway in inflammation and its inhibition by this compound derivatives.

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition can disrupt critical cellular processes in pathogens or diseased human cells.

For example, some 2-amino-4-(4-chlorophenyl)thiazole compounds have been identified as potent inhibitors of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM.[11] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy. Other derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission, suggesting potential applications in neurodegenerative diseases.[11]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme | Inhibition Constant (Ki) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM | [11] |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | AChE | IC50 = 21.3 µM | [12] |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | BChE | IC50 = 1.59 µM | [12] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution optimal for enzyme activity

-

Test compounds (this compound derivatives)

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[13]

Logical Relationship Visualization

Caption: Different modes of reversible enzyme inhibition.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. The breadth of their biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects, underscores their potential in addressing a wide range of medical needs. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as on in-depth mechanistic studies to fully understand their modes of action. The continued exploration of this chemical space holds great promise for the discovery of novel and effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Khan Academy [khanacademy.org]

The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 2-Chloro-4-phenylthiazole Analogs

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective therapeutic agents, the scientific community has turned its attention to the versatile thiazole nucleus. This in-depth technical guide explores the discovery, synthesis, and biological evaluation of a promising new class of compounds: 2-chloro-4-phenylthiazole analogs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape, detailed experimental protocols, and insights into the mechanisms of action of these novel molecules.

The this compound core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that allow for facile chemical modification and interaction with a variety of biological targets.[1] Recent research has highlighted the potential of these analogs as potent anticancer and antimicrobial agents, opening new avenues for the development of next-generation therapeutics.

Synthetic Strategies: The Hantzsch Reaction and Beyond

The cornerstone of this compound analog synthesis is the venerable Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation of an α-haloketone with a thioamide.[2] The general synthetic workflow is depicted below.

Further modifications of the this compound scaffold can be achieved through various organic reactions, allowing for the introduction of a diverse array of functional groups at the 2-position. This chemical tractability is key to developing extensive libraries of analogs for structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of thiazole derivatives. Novel this compound analogs have demonstrated promising cytotoxic activity against a range of human cancer cell lines.

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these analogs.

| Compound ID | Substitution on Phenyl Ring | 2-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | 4-Chloro | Amide derivative | HT-29 (Colon) | <10 | [3] |

| Analog B | 4-Methoxy | Amide derivative | Caco-2 (Colon) | <10 | [3] |

| Analog C | 3-Fluoro | Amide derivative | T47D (Breast) | <10 | [3] |

| Analog D | Unsubstituted | Hydrazone derivative | C6 (Glioblastoma) | 3.83 | [4] |

| Analog E | 4-Cyano | Hydrazone derivative | A549 (Lung) | 12.0 | [4] |

| Analog F | 4-Bromo | Thioureido derivative | HS 578T (Breast) | 0.8 | [5][6] |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Several studies have indicated that the anticancer effects of thiazole derivatives are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Antimicrobial Potential: A New Weapon Against Drug Resistance

In addition to their anticancer properties, this compound analogs have emerged as a promising class of antimicrobial agents. With the rise of multidrug-resistant pathogens, the need for novel antibiotics is more critical than ever.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Substitution on Phenyl Ring | 2-Position Substituent | Microorganism | MIC (µg/mL) | Reference |

| Analog G | 4-Chloro | Amine derivative | Staphylococcus aureus | 1-2 | [7] |

| Analog H | 4-Bromo | Amine derivative | Staphylococcus aureus | 1-2 | [7] |

| Analog I | 4-Fluoro | Amine derivative | Staphylococcus aureus | 1-2 | [7] |

| Analog J | 4-Chloro | Azetidinone derivative | Escherichia coli | Comparable to Ampicillin | [8] |

| Analog K | 4-Chloro | Azetidinone derivative | Klebsiella pneumoniae | Comparable to Ampicillin | [8] |

| Analog L | 4-Chloro | Azetidinone derivative | Candida albicans | Comparable to Miconazole | [8] |

Experimental Protocols

To facilitate further research and development in this exciting field, this section provides detailed methodologies for key experiments.

Synthesis of 2-Amino-4-phenylthiazole (A Representative Protocol)

This protocol is a standard procedure for the Hantzsch synthesis of the 2-amino-4-phenylthiazole core structure.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker containing cold deionized water to precipitate the product.

-

Neutralize the solution with a 5% sodium bicarbonate solution.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][2][9][10][11]

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[2]

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plate using the broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[2]

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12][13][14][15][16]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the test compounds.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13]

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[14]

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.[17][18][19][20][21]

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.[17]

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the effect of the compound on the signaling pathway.

Conclusion and Future Directions

The discovery and synthesis of novel this compound analogs represent a significant advancement in the search for new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them an attractive scaffold for further development. Future research should focus on expanding the chemical diversity of these analogs to establish a more comprehensive structure-activity relationship, optimizing their pharmacokinetic and pharmacodynamic properties, and elucidating their precise molecular mechanisms of action. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors, which hold the promise of delivering novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. youtube.com [youtube.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. kumc.edu [kumc.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Versatility of 2-Chloro-4-phenylthiazole: A Scaffold for Innovation in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position, a stable phenyl ring at the 4-position, and the inherent aromaticity of the thiazole ring, make it an ideal and versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound scaffold, covering its synthesis, functionalization, and its role in the development of compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.

Synthetic Strategies: Building upon the this compound Core

The this compound scaffold serves as a key building block for the synthesis of a diverse array of derivatives. The reactivity of the chlorine atom at the 2-position allows for facile functionalization through various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring activates the C2-chloro group towards nucleophilic attack, enabling the introduction of a wide range of functional groups. This is a cornerstone of the scaffold's utility in creating diverse chemical libraries for drug discovery.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, have further expanded the synthetic utility of the this compound scaffold. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.

Suzuki-Miyaura Coupling Workflow

Biological Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, targeting key pathways in various diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways.

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | HT29 (Colon) | 2.01 | [1] |

| A549 (Lung) | - | [1] | |

| HeLa (Cervical) | - | [1] | |

| Karpas299 (Lymphoma) | - | [1] | |

| Compound 88 | HS 578T (Breast) | 0.8 | [2] |

| Amide-benzazole 6b | MCF-7 (Breast) | 17.2 ± 1.9 | [3] |

| A549 (Lung) | 19.0 ± 3.2 | [3] |

Note: "-" indicates that while activity was observed, a specific IC50 value was not provided in the cited source.

One of the key mechanisms of action for these anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Src Kinase Signaling Pathway Inhibition

Antifungal Activity

Derivatives of this compound have also emerged as promising antifungal agents. Their mechanism of action often involves the inhibition of key enzymes in the fungal cell wall biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).

Table 2: Antifungal Activity of Phenylthiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 | Candida albicans (Fluconazole-sensitive) | 0.50 | [4] |

| Candida albicans (Fluconazole-resistant) | 2 | [4] | |

| Candida auris | 2 | [4] | |

| Aspergillus fumigatus | 2-4 | [4] | |

| CHT | Cryptococcus spp. | 1 | [5] |

| Thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | [6] |

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for key synthetic and biological evaluation methods are provided below.

General Procedure for Nucleophilic Substitution of this compound with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylthiazole derivative.

General Procedure for Suzuki-Miyaura Coupling of this compound

-

In a reaction vessel, combine this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

-

Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to reflux (80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-4-phenylthiazole product.

MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[7][8][9][10]

In Vitro Kinase Inhibition Assay (e.g., c-Met)

-

Prepare a reaction mixture containing the recombinant kinase (e.g., c-Met), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

-

Determine the percentage of kinase inhibition relative to a vehicle control and calculate the IC50 value.[3][11][12][13]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological applications, and key experimental protocols related to this important scaffold, serving as a valuable resource for researchers dedicated to the discovery and development of new drugs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 12. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Applications of 2-Chloro-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of 2-chloro-4-phenylthiazole, a versatile heterocyclic compound. This document details the primary synthetic routes, including in-depth experimental protocols, and explores its utility as a key intermediate in the development of pharmaceuticals and agrochemicals. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Core Synthesis Methodologies

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the well-established Hantzsch thiazole synthesis to produce the precursor, 2-amino-4-phenylthiazole. This is followed by a Sandmeyer reaction to replace the 2-amino group with a chloro substituent.

Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the common starting materials are 2-bromoacetophenone and thiourea.[1]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and neutralize with a 5% sodium bicarbonate solution.

-

A solid precipitate of 2-amino-4-phenylthiazole will form.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from hot ethanol to yield pure 2-amino-4-phenylthiazole.[2]

Quantitative Data for Hantzsch Synthesis of 2-Amino-4-phenylthiazole Derivatives

| α-Haloketone | Thioamide | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Substituted Phenacyl Bromide | Thiourea | Copper Silicate (10 mol%) | Ethanol | 0.5 - 1.5 h | 78°C | 85-95 | [2] |

| 2-Bromoacetophenone | Thiourea | None | Ethanol | 3-4 h | Reflux | ~90 | [1] |

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various substituents, including halogens, via a diazonium salt intermediate.[3][4] In this step, 2-amino-4-phenylthiazole is converted to this compound.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-4-phenylthiazole

Materials:

-

2-Amino-4-phenylthiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl) or Copper(II) Sulfate (CuSO₄) and Sodium Chloride (NaCl)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Diazotization:

-

Suspend 2-amino-4-phenylthiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Continue stirring the mixture at 0-5°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid or a mixture of copper(II) sulfate and sodium chloride in water. Cool this solution to 0-5°C.

-

Slowly add the freshly prepared cold diazonium salt solution to the cold copper salt solution with continuous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane or another suitable organic solvent.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Quantitative Data for the Synthesis of this compound

| Starting Material | Key Reagents | Temperature | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | NaNO₂, HCl, CuCl | 0-5°C then RT | ~70-80 (Estimated) | General Sandmeyer Conditions[3][4] |

| 2-Amino-thiazole derivative | CuSO₄, NaNO₂, NaCl | Not specified | Not specified | [5] |

Applications of this compound

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis due to the reactivity of the chloro substituent, which can be readily displaced by various nucleophiles to introduce diverse functionalities.[6]

Pharmaceutical Applications

The 2-phenylthiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[6] Derivatives of this compound have shown significant potential as anticancer, antifungal, and antibacterial agents.

Anticancer Agents:

The 2-aminothiazole moiety, which can be derived from this compound, is a key component of the potent pan-Src kinase inhibitor, Dasatinib (BMS-354825).[7] Furthermore, various 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[8]

Table of 2-Phenylthiazole Derivatives with Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-Arylthiazol-2-yl)-benzamide derivative | HS 578T (Breast Cancer) | 0.8 | [9] |

| 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast Cancer) | 0.16 | [10] |

| 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | WM266.4 (Melanoma) | 0.12 | [10] |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 | [11] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | HCT 116 (Colon Cancer) | 0.37-0.44 | [12] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | MCF-7 (Breast Cancer) | 0.37-0.44 | [12] |

Antifungal and Antimicrobial Agents:

Derivatives of 2-phenylthiazole have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[6] Additionally, various substituted 2-aminothiazoles, accessible from this compound, exhibit significant antibacterial and antifungal activities.

Table of 2-Phenylthiazole Derivatives with Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Phenylthiazole derivative containing an acylhydrazone moiety | Sclerotinia sclerotiorum | 0.22 | [13] |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Pseudomonas aeruginosa | 1.56 | [10] |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Staphylococcus aureus | 1.56 | [10] |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Bacillus subtilis | 3.13 | [10] |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Escherichia coli | 3.13 | [10] |

Agrochemical Applications

2-Chloro-thiazole derivatives are important intermediates in the synthesis of various agrochemicals, including fungicides.[8][14] The thiazole moiety is known to impart fungicidal properties, and the chloro-substituent provides a convenient handle for further chemical modifications to optimize activity and spectrum. For instance, novel 2-phenyl thiazole derivatives have been synthesized and shown to exhibit excellent fungicidal activity against a range of plant pathogens.[15]

Table of 2-Phenylthiazole Derivatives with Fungicidal Activity

| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |

| 2-Phenyl thiazole derivative | Sclerotinia sclerotiorum | 4.90 | [15] |

| 2-Phenyl thiazole derivative | Botrytis cinerea | 7.57 | [15] |

| 2-Phenyl thiazole derivative | Rhizoctonia cerealis | 7.84 | [15] |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Application workflow of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 15. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

InChI and SMILES for 2-Chloro-4-phenylthiazole

An In-depth Technical Guide to 2-Chloro-4-phenylthiazole

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for synthesis, and conceptual workflows relevant to its application in research.

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a phenyl group at the 4-position. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2]

-

InChI: 1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H[3]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. These data are essential for its characterization, handling, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNS | [1][5] |

| Molecular Weight | 195.67 g/mol | [1][3] |

| Monoisotopic Mass | 194.99095 Da | [5] |

| Appearance | Solid, Off-white flakes | [1][3] |

| Melting Point | 50-58 °C | [1][3] |

| Assay Purity | ≥ 97% | [3][4] |

| CAS Number | 1826-23-9 | [4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Predicted XlogP | 3.6 | [5] |

Predicted Collision Cross Section (CCS) Data [5] Calculated values for different adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.99823 | 136.6 |

| [M+Na]⁺ | 217.98017 | 147.9 |

| [M-H]⁻ | 193.98367 | 143.0 |

| [M+NH₄]⁺ | 213.02477 | 158.3 |

| [M+K]⁺ | 233.95411 | 142.9 |

Synthesis and Experimental Protocols

The synthesis of the 4-phenylthiazole core is typically achieved via the Hantzsch thiazole synthesis. The direct synthesis of this compound often involves the initial synthesis of its precursor, 2-amino-4-phenylthiazole, followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol is adapted from established Hantzsch thiazole synthesis procedures, reacting an α-haloketone (2-bromoacetophenone or acetophenone with iodine) with a thioamide (thiourea).[6][7]

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol (for recrystallization)

Procedure:

-

Combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in a round-bottom flask.

-

Heat the mixture to reflux for approximately 12 hours.[7]

-

After reflux, cool the reaction mixture to room temperature.

-

Wash the mixture with diethyl ether to remove unreacted iodine and acetophenone.[7]

-

Pour the resulting crude material into an ammonium hydroxide solution to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.[6]

-

Purify the crude product by recrystallization from methanol to yield pure 2-amino-4-phenylthiazole.[7]

Conceptual Workflow: From Precursor to Functional Derivatives

The diagram below illustrates the general synthetic logic for producing this compound and its subsequent use as a building block in drug discovery. This involves the synthesis of the 2-aminothiazole precursor, its conversion to the 2-chloro derivative, and subsequent functionalization.

Caption: Synthetic and application workflow for this compound.

Biological Significance and Applications

This compound is a versatile building block in medicinal and agricultural chemistry.[1][2] The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[8][9]

-

Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1][2] Derivatives of the 2-phenylthiazole core have been specifically investigated as potent inhibitors of fungal CYP51, an essential enzyme for ergosterol biosynthesis, making them promising antifungal agents.[9]

-

Agrochemicals: The compound serves as a precursor in the synthesis of various agrochemicals designed to protect crops from pests and diseases.[1][2]

-

Material Science: It is also utilized in the production of specialty polymers and coatings.[2]

Mechanism of Action Pathway: Phenylthiazole as a CYP51 Inhibitor

The diagram below illustrates the established mechanism of action for azole antifungal drugs, a class to which many phenylthiazole derivatives belong. They inhibit the enzyme Lanosterol 14α-demethylase (CYP51), disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氯-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. PubChemLite - this compound (C9H6ClNS) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Chloro-4-phenylthiazole

An In-depth Technical Guide to 2-Chloro-4-phenylthiazole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a key intermediate used in the synthesis of various biologically active molecules.[1] Its structural features allow for the introduction of diverse functional groups, making it a valuable building block in the development of novel therapeutic agents and crop protection agents.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNS | [1][3][4][5][6] |

| Molecular Weight | 195.67 g/mol | [1][3][4][5] |

| CAS Number | 1826-23-9 | [3][4] |

| Appearance | Off-white flakes / solid | [1][3][4] |

| Melting Point | 50 - 58 °C | [1][3][4] |

| Purity | ≥97% - 99% (HPLC) | [1][3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| InChI Key | PNWMACLGSAOQCI-UHFFFAOYSA-N | [3][4] |

| SMILES | Clc1nc(cs1)-c2ccccc2 | [3][4] |

| PubChem ID | 2761359 | [1] |

| MDL Number | MFCD00956371 | [1][3][4] |

| Storage Conditions | Store at 0 - 8 °C, in a dry, dark, and ventilated place. | [1][6] |

| Predicted XlogP | 3.6 | [7] |

Experimental Protocols

The synthesis of thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. The following protocols provide detailed methodologies for synthesizing phenylthiazole derivatives, which can be adapted for this compound.

Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted)

This protocol is a standard procedure for synthesizing a 4-phenylthiazole core structure from an α-haloketone and a thioamide source.

Materials:

-

ω-Chloroacetophenone (or 2-Chloro-1-phenylethanone)

-

A suitable thioamide (e.g., thiourea for an amino-substituted intermediate, which can be later modified)

-

Ethanol or Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL round-bottom flask, combine ω-chloroacetophenone (1 mmol) and the chosen thioamide (1.1-1.5 mmol).

-

Add 5 mL of ethanol and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approximately 78°C) with stirring for 30-60 minutes.[8]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.[8]

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution to neutralize the acid formed and precipitate the product.[9]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual salts.[9]

-

Allow the product to air dry completely on a watch glass. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[10]

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient alternative to classical heating.

General Procedure:

-

Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

-

Add a suitable solvent (e.g., ethanol).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[9]

-

After the reaction is complete, cool the vessel to room temperature before proceeding with product isolation as described in the classical synthesis protocol.

The general laboratory workflow for a Hantzsch synthesis is depicted in the following diagram.

Role in Drug Development and Signaling Pathways

Thiazole derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects.[11]

Inhibition of Fungal CYP51

A significant application for phenylthiazole-containing compounds is in the development of antifungal drugs that target the enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the therapeutic precedent for this class of compounds.[11]

The mechanism of action for phenylthiazole-based CYP51 inhibitors is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 1826-23-9 [sigmaaldrich.com]

- 4. This compound 97 1826-23-9 [sigmaaldrich.com]

- 5. This compound | 1826-23-9 [chemicalbook.com]

- 6. This compound, CasNo.1826-23-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. PubChemLite - this compound (C9H6ClNS) [pubchemlite.lcsb.uni.lu]

- 8. nanobioletters.com [nanobioletters.com]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-4-phenylthiazole from 2-bromoacetophenone: Application Notes and Protocols for Researchers

For Immediate Release